Laidlomycin

Vue d'ensemble

Description

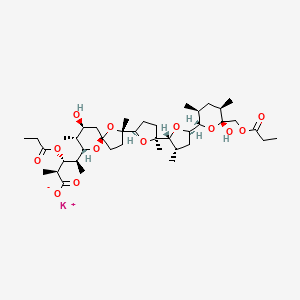

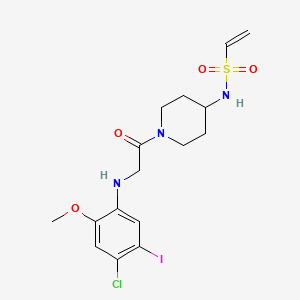

Laidlomycin is a natural product found in Streptomyces . It is a polycyclic polyether antibiotic which possesses an inhibitory activity against various mycoplasma species . It has shown strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Synthesis Analysis

The synthesis of Laidlomycin involves a stereocontrolled synthetic route to the aldehyde 5. The known β-keto phosphonate 4 was coupled with 5 and the resulting enone was subjected to a sequential hydrogenolysis/hydrogenation and equilibration process to effect the correct spiroketalization for the natural product .Molecular Structure Analysis

Laidlomycin has a molecular formula of C37H62O12 . Its molecular weight is 698.9 g/mol . The InChI and SMILES notations provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The synthesis of Laidlomycin involves several chemical reactions including desymmetrization for C12, allylation for C13, vanadyl-induced epoxidation for C16, Zn (BH 4) 2 reduction for C17, a chiral building block for C18 and C24, Shi epoxidation for C20 and C21, Myers’ alkylation for C22, and thermodynamic control for C25 .Physical And Chemical Properties Analysis

Laidlomycin has a molecular weight of 698.9 g/mol . It is a natural product found in Streptomyces . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Improvement of Cattle Performance

Laidlomycin propionate (LP) is used in cattle feed to improve performance outcomes . It has been found to increase average daily gain (ADG), dry matter intake (DMI), and hot carcass weight (HCW) when compared with monensin sodium (MS), another commonly used ionophore .

Enhancement of Feed Efficiency

LP is used to enhance feed efficiency (FE) in cattle . While the results have shown increased ADG and DMI, no significant effects were identified for FE .

Reduction of Liver Abscesses

Feeding LP to cattle has been associated with a reduction in liver abscesses . However, it’s important to note that liver abscesses were more common in LP-fed cattle than in MS-fed cattle, presumably because of differences in the concurrently fed antimicrobials .

Use in Low-Protein Diets

LP has been evaluated for its effect on steer performance and ruminal N metabolism in low-protein diets . The study aimed to understand how LP affects growth and ruminal characteristics in steer calves consuming such diets .

Combination with Chlortetracycline

LP is often fed in combination with chlortetracycline, an antibiotic, to enhance the effects of both substances . This combination has been compared with MS fed alone or in combination with tylosin, another antibiotic .

Veterinary Applications

As a veterinary substance, LP has various applications related to animal health . However, the specific details of these applications are not provided in the search results .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNOQXLCECXEBU-QGMAIPBJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65KO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005083 | |

| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laidlomycin propionate potassium | |

CAS RN |

84799-02-0 | |

| Record name | Laidlomycin propionate potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084799020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAIDLOMYCIN PROPIONATE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TAA9I0Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

ANone: Laidlomycin is a polyether ionophore that primarily targets Gram-positive bacteria in the rumen. Like other ionophores, it functions by disrupting ion gradients across bacterial cell membranes. Specifically, laidlomycin facilitates the transport of monovalent cations, such as sodium, across the membrane, leading to an imbalance that disrupts cellular processes and ultimately inhibits bacterial growth [].

ANone: By inhibiting the growth of certain Gram-positive bacteria, laidlomycin alters the ruminal microbial population and their metabolic activity. This results in a shift in volatile fatty acid (VFA) production, generally favoring propionate production at the expense of acetate and butyrate [, ]. This shift in VFA production can improve energy utilization by the ruminant host.

ANone: Yes, laidlomycin propionate has been shown to reduce lactate production in the rumen, particularly under conditions of high-concentrate feeding that can lead to ruminal acidosis. In vitro studies have demonstrated that laidlomycin propionate can reduce lactate production by mixed ruminal bacteria in the presence of high levels of maltose [].

ANone: Laidlomycin has a molecular formula of C37H62O12 and a molecular weight of 698 g/mol [].

ANone: Yes, the structure of laidlomycin and its derivatives have been extensively characterized using 13C NMR spectroscopy []. Mass spectrometry, particularly negative-ion fast atom bombardment tandem mass spectrometry, has also proven valuable in elucidating the structure of laidlomycin and related compounds [].

ANone: 26-Deoxylaidlomycin (C37H61O11Na) is a naturally occurring analog of laidlomycin. While its antibacterial activity against Bacillus subtilis is higher than that of laidlomycin, its role as a precursor in laidlomycin biosynthesis is debated. Studies using labeled 26-deoxylaidlomycin suggest that its direct conversion to laidlomycin is negligible, implying a more complex biosynthetic pathway [].

ANone: Compared to monensin A, laidlomycin demonstrates a much lower capacity to transport divalent cations like calcium. This difference in cation specificity likely contributes to variations in their biological activity and selectivity towards different microbial populations [].

ANone: Laidlomycin propionate is commonly incorporated into livestock feed as a micro-ingredient premix. The premix is typically formulated to ensure uniform distribution of the active compound within the feed.

ANone: While the use of any antimicrobial agent raises concerns about resistance, the unique mechanism of action of ionophores and their high degree of specificity suggest a lower risk of contributing to antibiotic resistance compared to other classes of antimicrobials [].

ANone: Laidlomycin propionate is administered orally as a feed additive.

ANone: Several in vitro models, including batch cultures, continuous culture systems, and rumen simulation techniques (Rusitec), have been employed to investigate the effects of laidlomycin on ruminal fermentation [, , ]. These models allow for controlled studies of microbial populations, substrate utilization, and end-product formation in the presence of laidlomycin.

ANone: Laidlomycin propionate is typically included in feedlot diets at levels ranging from 6 to 12 mg/kg of dry matter. Studies have shown that these inclusion levels can improve average daily gain and feed efficiency in both steers and heifers [, , ].

ANone: Studies have investigated potential interactions between laidlomycin propionate and other feed additives, such as dietary magnesium and ractopamine hydrochloride. These interactions can be complex and may influence the magnitude of performance responses [, ].

ANone: Yes, to ensure food safety, regulatory agencies have established withdrawal periods for laidlomycin propionate use in cattle. These withdrawal periods are designed to allow sufficient time for drug residues to deplete to safe levels in edible tissues before slaughter.

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the accurate and sensitive determination of laidlomycin levels in feed []. This method allows for the separation and quantification of laidlomycin from other feed components, ensuring proper dosage and quality control.

ANone: Research has explored the use of microtracers as a tool to evaluate the uniformity of micro-ingredient distribution in livestock feed, including laidlomycin propionate []. This approach involves adding a small amount of a traceable marker to the feed and analyzing its distribution to assess mixing efficiency.

ANone: Laidlomycin propionate and monensin are both effective ionophores used in ruminant nutrition. While they share a similar mechanism of action, they can differ in their potency, spectrum of activity against specific microbial species, and the magnitude of their effects on rumen fermentation and animal performance [, , , ].

ANone: Laidlomycin was first isolated from Streptomyces eurocidicus var. asterocidicus and its chemical structure elucidated in the 1970s []. It was subsequently developed as a feed additive for ruminants, gaining approval for commercial use in the United States in the late 1990s.

ANone: While primarily known for its applications in ruminant nutrition, laidlomycin has also shown potential in other areas of research. For example, studies have investigated its antiviral activity against human immunodeficiency virus (HIV) [] and its ability to reverse multidrug resistance in human carcinoma cells []. These findings highlight the potential for laidlomycin and related compounds to have broader applications beyond animal health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one](/img/structure/B608364.png)

![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)

![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)

![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)